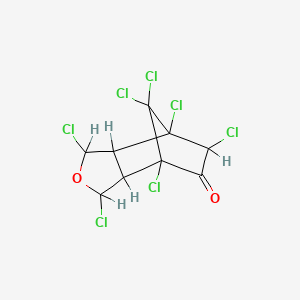
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is a chlorinated organic compound known for its complex structure and significant chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and stringent quality control measures. The process usually includes the chlorination of specific organic substrates followed by cyclization reactions to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce less chlorinated derivatives.
Applications De Recherche Scientifique
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorinated organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated organic compound with similar structural features.
1,2,3,4,5,6,7-Heptachlorooctane: Shares the high degree of chlorination and complex structure.
Uniqueness
1,3,4,6,7,8,8-Heptachlorohexahydro-4,7-methanoisobenzofuran-5(3H)-one is unique due to its specific arrangement of chlorine atoms and the presence of the methanoisobenzofuran ring system. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3447-87-8 |
|---|---|
Formule moléculaire |
C9H5Cl7O2 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
1,3,5,7,9,10,10-heptachloro-4-oxatricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C9H5Cl7O2/c10-3-4(17)8(14)2-1(5(11)18-6(2)12)7(3,13)9(8,15)16/h1-3,5-6H |
Clé InChI |
KPHDFTRBKVDNNB-UHFFFAOYSA-N |
SMILES canonique |
C12C(C(OC1Cl)Cl)C3(C(=O)C(C2(C3(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


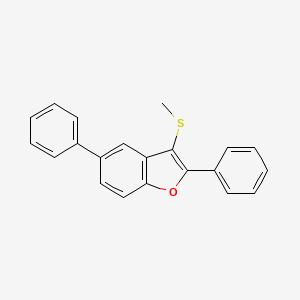
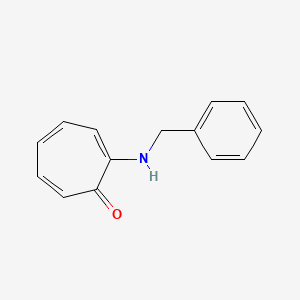
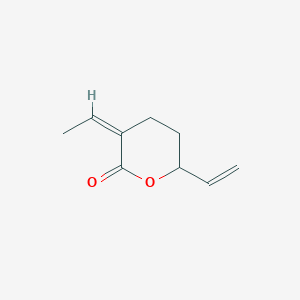
![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)

![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)

![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)

![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
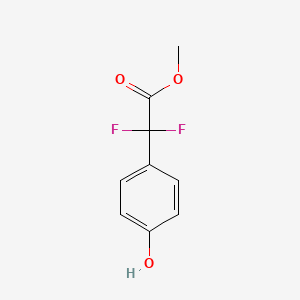
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)

